1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety linked to a chlorinated aromatic ring and a thiophene ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c1-8(13-4-5-14(17)23-13)18-15(20)19-10-6-9(16)11(21-2)7-12(10)22-3/h4-8H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDYYGNLIEYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the chlorination of 2,4-dimethoxyphenyl to form 5-chloro-2,4-dimethoxyphenyl. This step is usually carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling Reaction: The chlorinated intermediate is then coupled with 1-(5-chlorothiophen-2-yl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the urea moiety or the aromatic rings, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the aromatic rings or the urea moiety.
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in various biological processes. These interactions can lead to the inhibition or activation of specific pathways.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response. By modulating these pathways, the compound can influence cellular functions and responses.
Comparison with Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide: This compound shares a similar aromatic structure but differs in the functional groups attached to the aromatic rings. The presence of a benzamide moiety instead of a urea moiety results in different chemical and biological properties.
2-Acetyl-5-chlorothiophene: This compound contains a chlorothiophene ring similar to the target compound but lacks the urea and dimethoxyphenyl groups. Its chemical reactivity and applications differ significantly due to the absence of these functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
